molecular formula C14H28O B8078367 (E)-tetradec-5-en-1-ol

(E)-tetradec-5-en-1-ol

Cat. No.: B8078367
M. Wt: 212.37 g/mol
InChI Key: ZYTGEAXLNDKCTI-MDZDMXLPSA-N
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Description

(E)-tetradec-5-en-1-ol is a straight-chain unsaturated alcohol with the molecular formula C₁₄H₂₈O. It is known for its role as a component in insect sex pheromones, particularly in species such as the grass fly Tricimba cincta and the moth Rhynchopacha sp .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tetradec-5-en-1-ol can be achieved through a modified Knoevenagel reaction starting from octanol and decanal . This stereodirected synthesis involves the formation of the double bond at the fifth carbon position, resulting in the desired E-configuration.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize vacuum liquid chromatography and preparative thin layer chromatography to isolate and purify the compound from complex mixtures .

Chemical Reactions Analysis

Scientific Research Applications

(E)-tetradec-5-en-1-ol has several scientific research applications:

    Chemistry: It is used as a model compound in studies of unsaturated alcohols and their reactivity.

    Biology: It serves as a key component in the study of insect pheromones and their role in mating behaviors.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of chemical signaling.

    Industry: It is used in the formulation of pheromone-based pest control products

Mechanism of Action

The mechanism of action of (E)-tetradec-5-en-1-ol involves its interaction with specific odor receptors in insects. For example, in the case of the grass fly Tricimba cincta, it binds to receptors that trigger mating behaviors. The molecular targets include specific olfactory receptors that are highly sensitive to the presence of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-tetradec-5-en-1-ol is unique due to its specific double bond position and its role in insect pheromones. Its ability to mimic natural pheromones makes it particularly valuable in pest control applications .

Properties

IUPAC Name

(E)-tetradec-5-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-10,15H,2-8,11-14H2,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTGEAXLNDKCTI-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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